molecular formula C₁₈H₁₄D₁₀ClN₃O₇ B1157419 (2R)-Arimoclomol-d10 Maleic Acid

(2R)-Arimoclomol-d10 Maleic Acid

Cat. No.: B1157419
M. Wt: 439.91
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Arimoclomol-d10 Maleic Acid is a deuterated, stereospecific derivative of arimoclomol, a small-molecule heat shock protein (HSP) inducer. Its molecular formula is C₁₈H₁₄D₁₀ClN₃O₇, with deuterium (D) atoms replacing hydrogen at ten positions to enhance metabolic stability for research applications . The compound is synthesized as a maleic acid salt to improve solubility and bioavailability.

Key characteristics include:

  • Stereochemistry: The (2R)-configuration distinguishes it from its enantiomer, (2S)-Arimoclomol-d10 Maleic Acid .
  • Safety Profile: Labeled with hazards such as skin irritation (H315), eye irritation (H319), and acute toxicity (Category 4) .
  • Regulatory Status: Exempt from registration due to low annual tonnage or specific use-case exemptions .

Properties

Molecular Formula

C₁₈H₁₄D₁₀ClN₃O₇

Molecular Weight

439.91

Synonyms

N-{[(2R)-2-Hydroxy-3-piperidin-1-ylpropyl]oxy}pyridine-3-carboximidoyl Chloride 1-Oxide-d10 (2Z)-2-butenedioate;  BRX 220-d10

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Compound Molecular Formula Isotopic Labeling Stereochemistry Key Use Cases
(2R)-Arimoclomol-d10 Maleic Acid C₁₈H₁₄D₁₀ClN₃O₇ 10×Deuterium (2R) Research on HSP modulation
(2S)-Arimoclomol-d10 Maleic Acid C₁₈H₁₄D₁₀ClN₃O₇ 10×Deuterium (2S) Comparative enantiomer studies
rac-Arimoclomol Maleic Acid-d10 C₁₈H₁₄D₁₀ClN₃O₇ 10×Deuterium Racemic mixture Pharmacokinetic comparisons
Arimoclomol (non-deuterated) C₁₈H₂₄ClN₃O₇ None (2R) Clinical trials (e.g., ALS, IBM)

Key Observations :

  • Isotopic Differences: Deuterium labeling in the "-d10" variants reduces metabolic degradation, making them preferable for tracer studies compared to non-deuterated arimoclomol .
Maleic Acid vs. Other Counterions

Maleic acid is chosen for its dual role as a stabilizing agent and solubility enhancer. highlights its bioactivity in inhibiting fungal pathogens (e.g., Sclerotinia sclerotiorum) by disrupting oxalic acid secretion and sclerotia formation . In contrast, malonic acid (another dicarboxylic acid) shows weaker inhibition of fungal growth (9.98% vs. 32.5% for maleic acid at 2 mg/mL) . This suggests that maleic acid’s bioactivity could synergize with arimoclomol’s pharmacological effects, though this hypothesis requires validation.

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